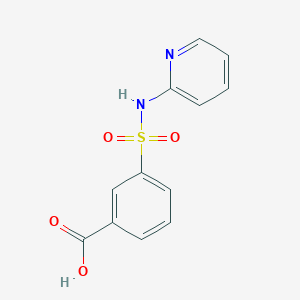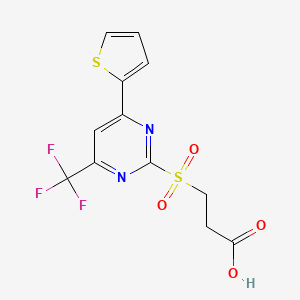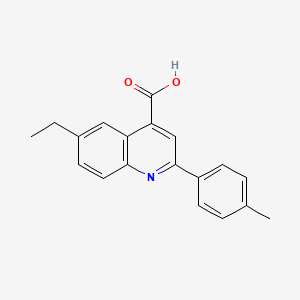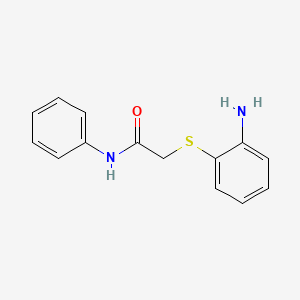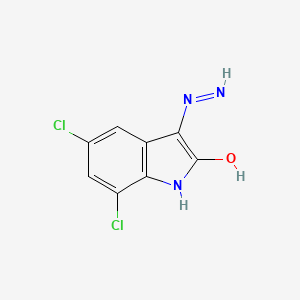
5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The specific substitution pattern on the indole ring can significantly influence the chemical and physical properties of these compounds.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. For instance, a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles has been developed from Martius Yellow, which includes iodination, aryl radical-alkene cyclization, and carboxylation as key steps . Another method involves the conjugate addition of indoles to 2,5-dichlorobenzoquinone, followed by oxidation to yield various substituted benzoquinones . Additionally, a three-step synthesis from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed cross-coupling has been reported to produce 2,5,7-trisubstituted indoles . These methods highlight the versatility and complexity of synthesizing substituted indoles, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. X-ray crystallography is often used to determine the precise structure of these compounds. For example, the crystal structure of a related compound, 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was determined using single X-ray crystallography, revealing a triclinic space group and intricate molecular interactions . Such detailed structural analysis is essential for understanding the reactivity and potential applications of 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including cyclization, condensation, and substitution reactions. The reactivity of the indole ring can be manipulated by substituents, which can activate or deactivate certain positions for further chemical transformations. For example, the synthesis of functionalized dihydro-1H-indol-4(5H)-ones via a one-pot three-component reaction demonstrates the potential for creating diverse indole-based structures under catalyst-free conditions . Understanding these reaction mechanisms is key to developing new synthetic routes for 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like chloro and hydrazono groups can affect these properties by altering the electron distribution and intermolecular interactions within the compound. The analysis of Hirshfeld surfaces and molecular docking studies, as performed for the 5-chlorospiro compound , can provide insights into the intermolecular interactions and potential biological activities of 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one. These properties are crucial for the compound's application in various fields, including pharmaceuticals and materials science.
科学的研究の応用
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .
Application of 4,6-dichloro-3-[(1-N-arylaminocarbonyl)-hydrazono]-1,3-dihydro-indol-2-one
- Summary of Application: This compound was synthesized as a potential NMDA receptor glycine site antagonist with an improved pharmacological profile compared with 2-carboxyindole derivative .
- Methods of Application: The synthetic procedure for the preparation of this compound started from readily available 3,5-dichloraniline .
- Results or Outcomes: The paper does not provide specific results or outcomes for this compound .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .
Application of 1,3,4-Thiadiazole Derivatives
- Summary of Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .
- Methods of Application: The synthetic procedure for the preparation of these compounds started from readily available 3,5-dichloraniline .
- Results or Outcomes: The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .
Application of 1,3,4-Thiadiazole Derivatives
- Summary of Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .
- Methods of Application: The synthetic procedure for the preparation of these compounds started from readily available 3,5-dichloraniline .
- Results or Outcomes: The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans . Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
特性
IUPAC Name |
5,7-dichloro-3-diazenyl-1H-indol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-3-1-4-6(5(10)2-3)12-8(14)7(4)13-11/h1-2,11-12,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRBDRCZCPYBBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)O)N=N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421309 |
Source


|
| Record name | 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |
CAS RN |
35246-87-8 |
Source


|
| Record name | 5,7-Dichloro-3-hydrazono-1,3-dihydro-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

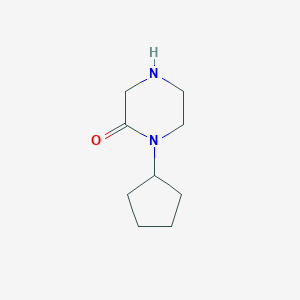
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)
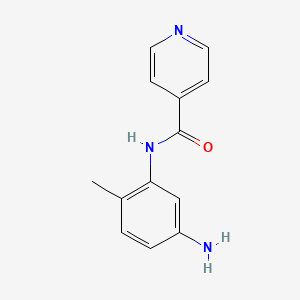
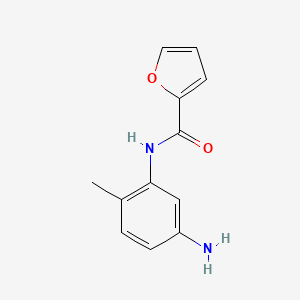
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)
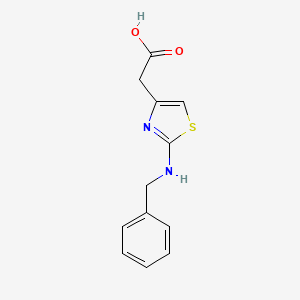
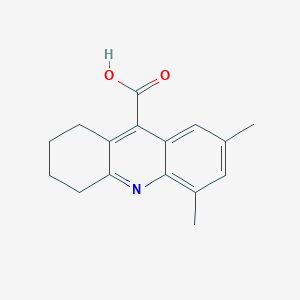
![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)
![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)
![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)
